molecular formula C6H10ClNO2 B6210471 N-hydroxyoxane-4-carbonimidoyl chloride CAS No. 1704161-13-6

N-hydroxyoxane-4-carbonimidoyl chloride

Cat. No. B6210471
CAS RN: 1704161-13-6
M. Wt: 163.6
InChI Key:
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Description

N-hydroxyoxane-4-carbonimidoyl chloride (NHC) is a highly versatile and powerful synthetic reagent that is used for a variety of chemical reactions. NHC is a carboxylic acid derivative and has been used in a variety of organic synthesis reactions, such as the synthesis of natural products, peptides, and polymers. NHC is also a useful reagent for the synthesis of bioactive compounds, such as antibiotics, antivirals, and anti-cancer agents. Additionally, NHC has been used in the synthesis of a number of pharmaceuticals.

Scientific Research Applications

N-hydroxyoxane-4-carbonimidoyl chloride has been widely used in a variety of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, such as antibiotics, antivirals, and anti-cancer agents. Additionally, N-hydroxyoxane-4-carbonimidoyl chloride has been used in the synthesis of a number of natural products, peptides, and polymers. N-hydroxyoxane-4-carbonimidoyl chloride has also been used in the synthesis of a variety of organic compounds, such as nitriles, amides, and amines.

Mechanism of Action

The mechanism of action of N-hydroxyoxane-4-carbonimidoyl chloride is not fully understood. However, it is believed that the N-hydroxyoxane-4-carbonimidoyl chloride reacts with an aldehyde to form an N-hydroxyoxane-4-carbonimidoyl chloride-aldehyde adduct. This adduct can then be hydrolyzed to produce the N-hydroxyoxane-4-carbonimidoyl chloride. Additionally, N-hydroxyoxane-4-carbonimidoyl chloride can react with an amine or an amide to form an N-hydroxyoxane-4-carbonimidoyl chloride-amine or N-hydroxyoxane-4-carbonimidoyl chloride-amide adduct, respectively. These adducts can then be hydrolyzed to produce the N-hydroxyoxane-4-carbonimidoyl chloride.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-hydroxyoxane-4-carbonimidoyl chloride are not fully understood. However, it is believed that N-hydroxyoxane-4-carbonimidoyl chloride can interact with a variety of proteins and enzymes, which can lead to a variety of biochemical and physiological effects. Additionally, N-hydroxyoxane-4-carbonimidoyl chloride has been found to be toxic to certain organisms, such as bacteria, fungi, and algae.

Advantages and Limitations for Lab Experiments

N-hydroxyoxane-4-carbonimidoyl chloride has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of N-hydroxyoxane-4-carbonimidoyl chloride is that it is a highly versatile reagent, which allows for a variety of reactions to be performed. Additionally, N-hydroxyoxane-4-carbonimidoyl chloride is relatively inexpensive and can be easily obtained from chemical suppliers. However, N-hydroxyoxane-4-carbonimidoyl chloride can be toxic to certain organisms and can be difficult to handle in certain conditions.

Future Directions

There are a number of potential future applications for N-hydroxyoxane-4-carbonimidoyl chloride. One potential application is in the synthesis of peptides and polymers. Additionally, N-hydroxyoxane-4-carbonimidoyl chloride could be used in the synthesis of a variety of bioactive compounds, such as antibiotics, antivirals, and anti-cancer agents. Furthermore, N-hydroxyoxane-4-carbonimidoyl chloride could be used in the synthesis of a variety of organic compounds, such as nitriles, amides, and amines. Finally, N-hydroxyoxane-4-carbonimidoyl chloride could be used in the synthesis of a variety of pharmaceuticals.

Synthesis Methods

N-hydroxyoxane-4-carbonimidoyl chloride can be synthesized by a variety of methods. One of the most common methods is the reaction between an aldehyde and hydroxylamine hydrochloride in the presence of an acid catalyst. This reaction results in the formation of an N-hydroxyoxane-4-carbonimidoyl chloride-aldehyde adduct, which can then be hydrolyzed to produce the N-hydroxyoxane-4-carbonimidoyl chloride. Other methods of synthesis include the reaction of an aldehyde with a nitrile in the presence of an acid catalyst, the reaction of an aldehyde with an amine in the presence of an acid catalyst, and the reaction of an aldehyde with an amide in the presence of an acid catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-hydroxyoxane-4-carbonimidoyl chloride involves the reaction of oxane-4-carbonitrile with hydroxylamine hydrochloride followed by reaction with thionyl chloride.", "Starting Materials": [ "Oxane-4-carbonitrile", "Hydroxylamine hydrochloride", "Thionyl chloride" ], "Reaction": [ "Step 1: Oxane-4-carbonitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form N-hydroxyoxane-4-carbonimidamide.", "Step 2: Thionyl chloride is added to the reaction mixture to convert the amide group to a chloride group, resulting in the formation of N-hydroxyoxane-4-carbonimidoyl chloride.", "Step 3: The product is purified by recrystallization or column chromatography." ] }

CAS RN

1704161-13-6

Product Name

N-hydroxyoxane-4-carbonimidoyl chloride

Molecular Formula

C6H10ClNO2

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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